Cas no 606945-50-0 (1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine)

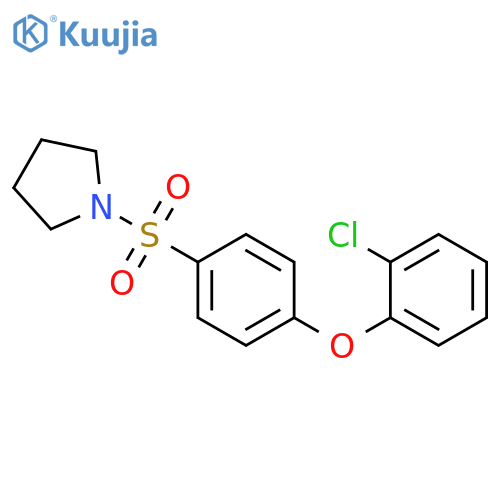

606945-50-0 structure

商品名:1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine

CAS番号:606945-50-0

MF:C16H16ClNO3S

メガワット:337.821142196655

CID:5418423

1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine

- 1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine

-

- インチ: 1S/C16H16ClNO3S/c17-15-5-1-2-6-16(15)21-13-7-9-14(10-8-13)22(19,20)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2

- InChIKey: NOYLEPXYSYLSLG-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=C(OC3=CC=CC=C3Cl)C=C2)(=O)=O)CCCC1

1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3394-0143-25mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-10μmol |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-5μmol |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-20mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-2mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-1mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-10mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-30mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-50mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0143-100mg |

1-[4-(2-chlorophenoxy)benzenesulfonyl]pyrrolidine |

606945-50-0 | 100mg |

$248.0 | 2023-09-11 |

1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

606945-50-0 (1-4-(2-chlorophenoxy)benzenesulfonylpyrrolidine) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量